molecular formula C10H17NO5 B346175 (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 13726-69-7

(2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No. B346175
CAS RN: 13726-69-7
M. Wt: 231.25g/mol
InChI Key: BENKAPCDIOILGV-RQJHMYQMSA-N
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Description

“(2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C10H17NO5 . It appears as a white to off-white powder .


Molecular Structure Analysis

The molecular weight of this compound is 231.25 . The exact structure would require more specific information or a detailed spectroscopic analysis.


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional data.

Scientific Research Applications

  • Synthesis and Reaction Studies : It's used in the synthesis of complex organic molecules. For example, it has been involved in the Ru(II)‐BINAP reduction of a ketoester derived from hydroxyproline, which is a key step in synthesizing certain organic compounds (King, Armstrong, & Keller, 2005).

  • Crystal Structure and Computational Studies : This compound is used in studies involving the synthesis of 2-aryl-thiazolidine-4-carboxylic acids. These studies often include crystallography and computational analysis to understand the stereochemistry and molecular interactions of the synthesized compounds (Jagtap, Rizvi, Dangat, & Pardeshi, 2016).

  • Mechanistic Studies in Organic Chemistry : Researchers have reported on its use in studying mechanisms such as N→O tert-butyloxycarbonyl (Boc) migration in organic reactions (Xue & Silverman, 2010).

  • Antibacterial Activity : Derivatives of this compound have been synthesized and evaluated for their antibacterial activities. This involves understanding the structure-activity relationships to enhance the antibacterial properties of these compounds (Song, Ma, & Zhu, 2015).

  • Enantioselective Synthesis and Analysis : It's used in developing methods for the enantioselective synthesis of organic compounds and for analyzing their chiral purity. This is important in the synthesis of pharmaceuticals and other chirally pure compounds (Xiang & Sluggett, 2010).

  • NMR Studies in Peptide Chemistry : The compound and its derivatives have been used in studies involving 19F NMR to investigate peptides. This aids in the development of NMR probes and medicinal chemistry applications (Tressler & Zondlo, 2014).

properties

IUPAC Name

(2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENKAPCDIOILGV-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

CAS RN

13726-69-7
Record name 1-(1,1-Dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13726-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-1-(tert-Butoxycarbonyl)-4-hydroxy-L-proline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013726697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4R)-1-(tert-butoxycarbonyl)-4-hydroxy-L-proline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.529
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-BOC-4-HYDROXY-L-PROLINE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC99P5B8IG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
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Citations

For This Compound
42
Citations
Y Jiang, SW Andrews, KR Condroski… - Journal of medicinal …, 2014 - ACS Publications
HCV serine protease NS3 represents an attractive drug target because it is not only essential for viral replication but also implicated in the viral evasion of the host immune response …
Number of citations: 156 pubs.acs.org
JT Kilbile, Y Tamboli, JD Shukla… - … Process Research & …, 2023 - ACS Publications
A scalable and chromatography-free synthesis of enantiopure N-Boc-trans-4-methyl-l-prolinol (1) on the multi-gram scale is described. Two shortest possible routes have been …
Number of citations: 0 pubs.acs.org
MA Ibrahim, HWB Johnson, JW Jeong… - Journal of Medicinal …, 2012 - ACS Publications
A series of subtype selective sphingosine 1-phosphate receptor 1 (S1P 1 ) antagonists are disclosed. Our high-throughput screening campaign revealed hit 1 for which an increase in …
Number of citations: 27 pubs.acs.org
AB Shaik, CA Boateng, FO Battiti… - Journal of medicinal …, 2021 - ACS Publications
The crystal structure of the dopamine D 3 receptor (D 3 R) in complex with eticlopride inspired the design of bitopic ligands that explored (1) N-alkylation of the eticlopride’s pyrrolidine …
Number of citations: 11 pubs.acs.org
K Liu, D Li, W Zheng, M Shi, Y Chen… - Journal of Medicinal …, 2021 - ACS Publications
Guided by molecular docking, a commonly used open-chain linker was cyclized into a five-membered pyrrolidine to lock the overall conformation of the propeller-shaped molecule. …
Number of citations: 20 pubs.acs.org
H Jia, G Dai, W Su, K Xiao, J Weng… - Journal of Medicinal …, 2019 - ACS Publications
An electronic density model was developed and used to identify a novel pyrrolotriazinone replacement for a quinazolinone, a commonly used moiety to impart selectivity in inhibitors for …
Number of citations: 30 pubs.acs.org
RW Hartmann, R Fahrner, D Shevshenko… - …, 2020 - Wiley Online Library
Auristatins are a class of ultrapotent microtubule inhibitors, whose growing clinical popularity in oncology is based upon their use as payloads in antibody‐drug conjugates (ADCs). The …
K Kánai, P Arányi, Z Bocskei, G Ferenczy… - Journal of medicinal …, 2008 - ACS Publications
Three novel, N-acyl-pro-pyrrolidine-type, inhibitors of prolyl oligopeptidase (POP) with nanomolar activities were synthesized and their binding analyzed to the host enzyme in the light …
Number of citations: 42 pubs.acs.org
C Klöck, Z Herrera, M Albertelli… - Journal of Medicinal …, 2014 - ACS Publications
Transglutaminase 2 (TG2) is a ubiquitously expressed enzyme that catalyzes the posttranslational modification of glutamine residues on protein or peptide substrates. A growing body of …
Number of citations: 54 pubs.acs.org
GD Yadav, S Singh - Tetrahedron: Asymmetry, 2015 - Elsevier
Direct asymmetric aldol reactions between 4-nitrobenzaldehyde and cyclohexanone were catalysed by trans-4-hydroxy-(S)-prolinamide (10 mol %) in the presence of CH 3 COOH (10 …
Number of citations: 23 www.sciencedirect.com

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